molecular formula C25H22O5 B14121703 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

Cat. No.: B14121703
M. Wt: 402.4 g/mol
InChI Key: AQNAXMVAUPALCD-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy and methylphenylmethoxy groups through etherification reactions. The reaction conditions usually involve the use of strong bases and organic solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as light absorption and emission.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one can be compared with other chromen-4-one derivatives, such as:

    3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and properties.

    3-(2-Chlorophenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    3-(2-Hydroxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one: The hydroxyl group can enhance the compound’s solubility and hydrogen bonding capabilities, affecting its overall behavior in biological systems.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3

InChI Key

AQNAXMVAUPALCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C

Origin of Product

United States

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